Furo[2,3-b]pyridine, 2-nitro-
Overview
Description
Furo[2,3-b]pyridine, 2-nitro- is a heterocyclic compound that features a fused ring system consisting of a furan ring and a pyridine ring with a nitro group attached at the second position. This compound is of significant interest in medicinal chemistry due to its versatile pharmacological properties, including potential anticancer activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of furo[2,3-b]pyridine, 2-nitro- typically involves multi-step processes. One common method includes the Claisen-Schmidt condensation followed by sequential cyclizations and functional modifications. For instance, chalcones bearing specific substituents can be used as starting materials . The reaction conditions often involve the use of catalysts such as gold, palladium, and phosphoric acid to facilitate cycloisomerisation and asymmetric cycloaddition processes .
Industrial Production Methods
In an industrial setting, the production of furo[2,3-b]pyridine, 2-nitro- may involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Furo[2,3-b]pyridine, 2-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reagents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Reduction: Conversion to furo[2,3-b]pyridine, 2-amino-.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Furo[2,3-b]pyridine, 2-nitro- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as a bioactive molecule with anticancer properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which furo[2,3-b]pyridine, 2-nitro- exerts its effects involves the disruption of key cellular signaling pathways. Molecular docking studies have shown that this compound can bind to targets such as serine/threonine kinase AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2) . This binding interferes with the normal function of these proteins, leading to the inhibition of cancer cell growth and proliferation.
Comparison with Similar Compounds
Furo[2,3-b]pyridine, 2-nitro- can be compared with other similar compounds such as:
Pyridine-2(H)-one: Another heterocyclic compound with significant pharmacological properties.
Nicotinonitrile: Known for its bioactivity and use in medicinal chemistry.
Furo[2,3-b]pyridine derivatives: A broad class of compounds with diverse biological activities.
The uniqueness of furo[2,3-b]pyridine, 2-nitro- lies in its specific structural features and the presence of the nitro group, which imparts distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
2-nitrofuro[2,3-b]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O3/c10-9(11)6-4-5-2-1-3-8-7(5)12-6/h1-4H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLKFINNGXKUSCZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)OC(=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10348905 | |
Record name | furo[2,3-b]pyridine, 2-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10348905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92404-75-6 | |
Record name | furo[2,3-b]pyridine, 2-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10348905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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